molecular formula C19H19N3O4 B11371171 2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11371171
M. Wt: 353.4 g/mol
InChI Key: GGTAYTQZUDHUGI-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound with a complex structure that includes a benzamide core, a methoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through a cyclization reaction. The starting materials often include a substituted benzamide and a suitable precursor for the oxadiazole ring. The reaction conditions may involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the oxadiazole ring may produce a corresponding amine .

Scientific Research Applications

2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and propoxy groups may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H19N3O4/c1-3-12-25-14-10-8-13(9-11-14)17-18(22-26-21-17)20-19(23)15-6-4-5-7-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

GGTAYTQZUDHUGI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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